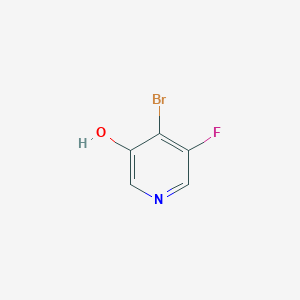

4-Bromo-5-fluoropyridin-3-ol

Description

Contextualization of Halogenated Pyridinols in Contemporary Organic Synthesis

Halogenated pyridines serve as crucial starting materials for a variety of organic reactions, including nucleophilic substitution and cross-coupling reactions. eurekalert.org Their unique electronic properties, imparted by the presence of one or more halogen atoms, facilitate reactions that might otherwise be challenging with an unfunctionalized pyridine (B92270) ring. The ability to selectively introduce different halogens at various positions on the pyridine core provides chemists with a powerful tool to fine-tune the steric and electronic properties of the resulting molecules. This tunability is paramount in fields such as medicinal chemistry and materials science, where precise molecular design is critical for achieving desired functions.

The introduction of halogen atoms, such as bromine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. innospk.com For instance, fluorine can enhance metabolic stability and binding affinity, while bromine provides a reactive handle for further synthetic modifications. innospk.com This dual functionality makes halogenated pyridinols highly sought-after intermediates in the development of new pharmaceuticals and agrochemicals. The synthesis of highly substituted pyridine derivatives directly from pyridine can be synthetically challenging, which elevates the importance of perhalopyridines as versatile precursors. eurekalert.org

Significance of 4-Bromo-5-fluoropyridin-3-ol (B6247972) as a Versatile Chemical Scaffold

Within the broader class of halogenated pyridinols, this compound has emerged as a particularly significant and versatile chemical scaffold. Its structure, featuring a bromine atom at the 4-position, a fluorine atom at the 5-position, and a hydroxyl group at the 3-position of the pyridine ring, offers multiple points for chemical modification. This unique arrangement of functional groups allows for a high degree of control over subsequent synthetic transformations.

The presence of both a bromine and a fluorine atom distinguishes this compound from other pyridinol derivatives. smolecule.com The bromine atom can readily participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl or alkyl groups. The fluorine atom, on the other hand, can modulate the acidity of the neighboring protons and influence the regioselectivity of metallation reactions. researchgate.net The hydroxyl group can be a site for etherification, esterification, or can be converted into other functional groups. This trifecta of reactive sites makes this compound a powerful building block for constructing a diverse library of complex molecules.

Overview of Research Objectives and Scope for this compound

The primary research objective concerning this compound is to explore and harness its synthetic potential. This involves developing efficient and selective methods for its synthesis and subsequent functionalization. Key areas of investigation include the optimization of reaction conditions to control the regioselectivity of reactions at its various functional sites.

The scope of research extends to its application in the synthesis of novel compounds with potential biological or material properties. Given the prevalence of the pyridinol core in bioactive molecules, a significant focus is on its use as a scaffold in medicinal chemistry to develop new therapeutic agents. The exploration of its reactivity and the development of new synthetic methodologies will continue to expand the utility of this versatile compound in various scientific disciplines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3BrFNO |

|---|---|

Molecular Weight |

191.99 g/mol |

IUPAC Name |

4-bromo-5-fluoropyridin-3-ol |

InChI |

InChI=1S/C5H3BrFNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H |

InChI Key |

WDCAPPUPKMDCEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 5 Fluoropyridin 3 Ol and Analogues

Established Synthetic Routes to Halogenated Pyridinols

The synthesis of halogenated pyridinols often relies on well-established methods that allow for the controlled introduction of halogen atoms onto the pyridine (B92270) ring. These strategies are foundational to the construction of complex molecules like 4-bromo-5-fluoropyridin-3-ol (B6247972).

Regioselective Halogenation Strategies of Pyridine Derivatives

The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, make direct electrophilic halogenation challenging and often require harsh conditions, which can lead to a mixture of regioisomers. chemrxiv.org To overcome these challenges, various strategies have been developed to achieve high regioselectivity.

One effective method involves the use of pyridine N-oxides, which alters the electronic distribution of the ring, making it more susceptible to electrophilic substitution, particularly at the 2- and 4-positions. chemrxiv.org This approach provides a practical route to various 2-halo-substituted pyridines. chemrxiv.org

For 3-selective halogenation, a novel approach involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org This method temporarily transforms the pyridine into a more reactive azatriene intermediate, known as a Zincke imine, which can then undergo highly regioselective halogenation with reagents like N-halosuccinimides under mild conditions. chemrxiv.org

Another strategy for achieving regioselectivity is through designed phosphine (B1218219) reagents. chemrxiv.org These reagents can be selectively installed at the 4-position of pyridines to form phosphonium (B103445) salts, which are subsequently displaced by halide nucleophiles, offering a viable method for late-stage halogenation of complex molecules. chemrxiv.org

Table 1: Comparison of Regioselective Halogenation Strategies for Pyridine Derivatives

| Strategy | Target Position | Reagents/Intermediates | Conditions | Advantages |

|---|---|---|---|---|

| Pyridine N-oxide Activation | 2- and 4-positions | Oxidizing agent, Halogenating agent | Mild to moderate | Practical access to 2-halopyridines |

| Zincke Imine Intermediate | 3-position | Zincke salt, N-halosuccinimide | Mild | High 3-selectivity, applicable to complex molecules |

| Designed Phosphine Reagents | 4-position | Heterocyclic phosphines, Halide nucleophiles | Moderate | High 4-selectivity, suitable for late-stage functionalization |

Precursor Design and Optimization in Multi-Step Syntheses

The synthesis of a complex molecule like this compound is a multi-step process where the design of the initial precursor is critical. A common starting material for the synthesis of functionalized pyridinols is pyridin-4-ol. researchgate.net A multi-step synthesis starting from pyridin-4-ol to produce a complex derivative, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, has been reported, involving nitration, chlorination, N-alkylation, reduction, and condensation steps. researchgate.net This highlights how a readily available precursor can be sequentially modified to introduce the desired functional groups.

Novel Approaches in the Synthesis of this compound

Recent advances in synthetic organic chemistry have provided new tools for the functionalization of pyridine rings, offering potentially more efficient and selective routes to compounds like this compound.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of substituents onto the pyridine core without the need for pre-functionalization. nih.gov Various transition metals, including palladium, rhodium, and nickel, have been employed to catalyze the formation of carbon-carbon and carbon-heteroatom bonds at different positions of the pyridine ring. nih.govresearchgate.net

These methods offer high atom- and step-economy and can provide access to a wide range of substituted pyridines. rsc.org For fluorinated pyridines, the presence of the fluorine atom can influence the regioselectivity of the C-H activation step. acs.org The development of new ligands and catalytic systems continues to expand the scope and applicability of these reactions. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Pyridine Functionalization

| Catalyst System | Position Functionalized | Type of Bond Formed | Key Features |

|---|---|---|---|

| Palladium(II) acetate (B1210297)/Ligand | C2, C3, or C4 | C-C, C-N, C-O | Versatile, wide substrate scope |

| Rhodium(III) complexes | C2 or C4 | C-C | High regioselectivity, often directed by a functional group |

| Nickel/Lewis Acid | C4 | C-C (alkylation) | Selective C4-alkylation |

Photoredox-Mediated Transformations in Fluoropyridine Synthesis

Visible-light photoredox catalysis has become a valuable tool for the synthesis of fluorinated aromatic compounds under mild conditions. mdpi.comresearchgate.net This methodology has been successfully applied to the synthesis of 3-fluoropyridines. A notable example involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate to form the fluoropyridine ring. acs.org

This approach utilizes a photocatalyst, such as an iridium complex, which, upon irradiation with visible light, can initiate a radical cascade that leads to the formation of the desired product. acs.org The mild reaction conditions and high functional group tolerance make photoredox catalysis an attractive strategy for the synthesis of complex fluorinated molecules. organic-chemistry.orgnih.gov

Chemoenzymatic Syntheses and Biocatalysis for Pyridine Scaffolds

The use of enzymes in organic synthesis, or biocatalysis, offers a green and sustainable alternative to traditional chemical methods. nbinno.com While specific chemoenzymatic routes to this compound have not been extensively reported, the broader field of biocatalysis for pyridine synthesis is an active area of research.

Whole-cell biocatalysis has been used for the efficient synthesis of pyridine derivatives, such as the one-pot preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. rsc.org Another example is the microbial N-oxidation of pyridine derivatives using Burkholderia sp. MAK1, which provides a regioselective and environmentally friendly method for producing pyridine N-oxides. nbinno.com The development of novel enzymes and the metabolic engineering of microorganisms hold promise for the future chemoenzymatic synthesis of complex halogenated pyridines. acsgcipr.orgnih.gov

Strategic Derivatization of this compound

The derivatization of this compound leverages the inherent reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the presence of halogen substituents, makes the C4-bromo position susceptible to nucleophilic substitution. Concurrently, the hydroxyl group at C3 can undergo various transformations, and the pyridine nitrogen can be targeted for N-oxide formation or quaternization. These reactions enable the introduction of new functionalities and the construction of more complex molecular architectures.

The introduction of new functional groups onto the this compound scaffold can be achieved through targeted substitution and addition reactions. The bromine atom at the 4-position is a key site for nucleophilic aromatic substitution (SNAr) reactions. This process involves the displacement of the bromide ion by a nucleophile, a reaction facilitated by the electron-withdrawing character of the pyridine ring nitrogen. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of substituents that can modulate the molecule's electronic and steric properties.

The hydroxyl group at the 3-position offers another handle for derivatization. Standard reactions such as O-alkylation and O-acylation can be employed to introduce ether and ester functionalities, respectively. These modifications can alter the compound's lipophilicity and hydrogen-bonding capabilities.

Below is a table summarizing potential substitution reactions on a halo-substituted pyridinol scaffold.

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential Product |

| Nucleophilic Substitution | Primary/Secondary Amine | C4-Br | 4-Amino-5-fluoropyridin-3-ol derivative |

| O-Alkylation | Alkyl halide, Base (e.g., NaH) | C3-OH | 3-Alkoxy-4-bromo-5-fluoropyridine |

| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | C3-OH | 4-Bromo-5-fluoropyridin-3-yl acetate |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C4-Br | 4-Aryl-5-fluoropyridin-3-ol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C4-Br | 4-Amino-5-fluoropyridin-3-ol derivative |

This table represents theoretically viable reactions based on the known chemistry of substituted pyridines.

The synthesis of pyridin-3-ol analogues with different halogenation patterns is crucial for structure-activity relationship (SAR) studies. Halogen atoms significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Methodologies for selective halogenation of the pyridine ring are therefore of great interest.

One advanced strategy for achieving regioselective C-H halogenation at the 3-position of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.org This method transforms the electron-deficient pyridine into a more reactive acyclic intermediate that can undergo regioselective halogenation under mild conditions using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). nih.gov This approach circumvents the harsh conditions typically required for electrophilic aromatic substitution on pyridines. chemrxiv.org

Another approach involves the use of designed phosphine reagents to install a phosphonium salt at the 4-position of a pyridine, which can then be displaced by a halide nucleophile. nih.gov This two-step process is effective for introducing chlorine, bromine, and iodine at the 4-position and is compatible with a range of functional groups. nih.gov

The following table details common halogenating agents and their applications in modifying pyridine scaffolds.

| Halogenating Agent | Abbreviation | Halogen Introduced | Typical Application/Method |

| N-Bromosuccinimide | NBS | Bromine | Selective bromination of activated rings or via radical/Zincke intermediate pathways. nih.gov |

| N-Chlorosuccinimide | NCS | Chlorine | Selective chlorination, often used in electrophilic or radical reactions. |

| N-Iodosuccinimide | NIS | Iodine | Selective iodination, particularly effective in the Zincke imine strategy. nih.gov |

| Elemental Bromine (Br₂) | - | Bromine | Electrophilic aromatic substitution, often requires harsh conditions (Lewis acid). chemrxiv.org |

| Lithium Iodide / TfOH | LiI / TfOH | Iodine | Nucleophilic displacement of phosphonium salts on the pyridine ring. nih.gov |

The pyridinol scaffold serves as a valuable building block for the synthesis of fused heterocyclic systems, which are prevalent in numerous biologically active compounds. A prominent example is the formation of pyrazolo[3,4-b]pyridines, a class of compounds known for a wide range of pharmacological activities. derpharmachemica.com

The synthesis of the pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com For instance, 5-amino-1-phenyl-pyrazole can be reacted with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄ to yield 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com

Another powerful method is the cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, which can be modulated to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines by using reagents such as iodine or NBS. nih.gov This approach offers excellent regioselectivity and functional group tolerance. nih.gov Furthermore, intramolecular cyclization strategies, such as the iodine-mediated cyclization of primary allylamines, provide a route to fused systems like pyrazolo[4,3-b]pyridines and thieno[3,2-b]pyridines. organic-chemistry.org

The table below presents examples of synthesized pyrazolo[3,4-b]pyridine derivatives.

| Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |

| 5-Amino-1-phenyl-pyrazole + (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one | ZrCl₄ | 4-(4-(Dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 28% | mdpi.com |

| 5-Amino-1-phenyl-pyrazole + (E)-4-(anthracen-9-yl)but-3-en-2-one | ZrCl₄ | 4-(Anthracen-9-yl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13% | mdpi.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine + 3-Phenylpropiolaldehyde | AgTFA, TFA | 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 95% | nih.gov |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine + 3-Phenylpropiolaldehyde | I₂, TFA | 5-Iodo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 82% | nih.gov |

Reactivity and Reaction Mechanisms of 4 Bromo 5 Fluoropyridin 3 Ol

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The pyridine (B92270) ring is inherently electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack. The substituents on 4-Bromo-5-fluoropyridin-3-ol (B6247972) further modulate this reactivity.

Reactivity of the Bromine Substituent in Cross-Coupling Chemistry

The carbon-bromine bond at the C4 position is the most likely site for participation in transition-metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with a boronic acid or boronate ester. The reaction is expected to proceed, as bromopyridines are effective substrates. researchgate.netresearchgate.net The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boron reagent and reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling: The coupling with a terminal alkyne is also anticipated at the C4 position. This reaction, co-catalyzed by palladium and copper, is a powerful method for forming aryl-alkyne bonds and has been successfully applied to various bromopyridine derivatives. soton.ac.ukwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org The reaction is generally tolerant of various functional groups, and the hydroxyl group on the pyridine ring would likely be compatible, although it may require protection or specific ligand selection to avoid side reactions. researchgate.net

The efficiency of these cross-coupling reactions can be influenced by the electronic nature of the pyridine ring. The electron-withdrawing effects of the nitrogen atom and the fluorine substituent can impact the rate of the initial oxidative addition step.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridine Scaffolds

| Reaction Type | Bromopyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 3-Bromopyridine | Phenylboronic acid | Pd-poly(AA) hybrid | 3-Phenylpyridine | >80 | researchgate.net |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 | mdpi.com |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄/CuI | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | Low (25%) | soton.ac.uk |

| Buchwald-Hartwig | 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂/tBuDavePhos | 4-Morpholino-1-trityl-1H-pyrazole | 67 | researchgate.net |

Reactivity of the Fluorine Substituent in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a common reaction pathway, particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen). stackexchange.com In this compound, the fluorine atom is at the C5 position, which is meta to the ring nitrogen.

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. For pyridine derivatives, intermediates where the negative charge can be delocalized onto the electronegative nitrogen atom are significantly stabilized. This occurs when the attack is at the C2 (ortho) or C4 (para) positions. stackexchange.com

Since the fluorine atom in this compound is at the C5 position, nucleophilic attack at this carbon would not allow for resonance stabilization of the negative charge by the nitrogen atom. Therefore, the fluorine substituent is expected to be largely unreactive towards standard SNAr reactions. While fluorine is generally the best leaving group in SNAr reactions due to the high electronegativity of the C-F bond, the positional deactivation at C5 prevents this pathway from being favorable. nih.govmasterorganicchemistry.com

Role of the Hydroxyl Group in Pyridinol Reactivity and Tautomerism

Hydroxypyridines can exist in equilibrium with their pyridone tautomers. nih.gov For 3-hydroxypyridines, the equilibrium overwhelmingly favors the phenolic (pyridinol) form, as the pyridone tautomer would disrupt the aromaticity of the ring without the same degree of stabilization seen in 2- and 4-pyridones. acs.org

The tautomeric equilibrium for this compound is therefore expected to lie almost exclusively on the side of the pyridinol form. The electron-withdrawing nature of the bromo and fluoro substituents would further decrease the basicity of the ring nitrogen, making protonation at the nitrogen (a prerequisite for the pyridone form) less favorable.

The hydroxyl group itself can influence reactivity in several ways:

Directing Group: In electrophilic substitutions (which are generally difficult on this electron-poor ring), the hydroxyl group is a strong ortho-, para-director.

Acidity: The hydroxyl proton is acidic and can be removed by a base. The resulting phenoxide is a more powerful nucleophile and can undergo O-alkylation or O-acylation.

Modification: The hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate, which can then participate in substitution or coupling reactions.

Oxidative and Reductive Transformations of the Pyridine Ring

While specific studies on this compound are unavailable, the general behavior of substituted pyridines in redox reactions can be considered.

Oxidation: Pyridines are commonly oxidized at the nitrogen atom to form pyridine N-oxides using reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. nih.govscripps.edu The formation of an N-oxide would significantly alter the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. However, strong oxidizing conditions can lead to ring degradation. acs.org

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Rh). These reactions often require forcing conditions due to the stability of the aromatic ring. The halogen substituents may be susceptible to hydrodehalogenation under these conditions, which could be a competing reaction pathway.

Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic investigations provide insight into the factors controlling reaction outcomes, rates, and selectivity.

Kinetic and Thermodynamic Considerations in Reactions Involving this compound

While no specific kinetic or thermodynamic data exists for this compound, the principles governing related reactions offer a framework for understanding its behavior.

Cross-Coupling Reactions: The rate-determining step in Suzuki-Miyaura reactions can vary but is often either the oxidative addition or the transmetalation step. libretexts.org For an electron-deficient substrate like this substituted pyridine, oxidative addition to the C-Br bond is generally expected to be favorable. Kinetic studies on Suzuki reactions of bromopyridines show that electron-withdrawing groups can influence reactivity, and the choice of catalyst, ligand, base, and solvent are all critical for optimizing the reaction kinetics. researchgate.net Reductive elimination is typically a fast, irreversible step that is favored thermodynamically. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step process. The first step, the formation of the Meisenheimer complex, involves the loss of aromaticity and is energetically costly, making it the rate-determining step. libretexts.org The activation energy for this step is highly dependent on the stability of the resulting anionic intermediate. As discussed, the lack of stabilization for attack at the C5 position makes the thermodynamics of intermediate formation highly unfavorable for this compound.

Tautomerism: The thermodynamics of pyridinol-pyridone tautomerism are governed by factors such as aromaticity, solvent polarity, and intramolecular hydrogen bonding. wikipedia.org For 3-hydroxypyridine (B118123) systems, the aromatic pyridinol form is significantly more stable thermodynamically than the non-aromatic zwitterionic pyridone form. In non-polar solvents, 2-hydroxypyridine (B17775) is favored, while polar solvents favor the 2-pyridone tautomer; however, this is not the case for the 3-hydroxy isomer, which strongly prefers the pyridinol form in all media. nih.govwikipedia.org

Table 2: General Kinetic Parameters for Suzuki Reaction of a Model Bromopyridine

| Substrate | Coupling Partner | Catalyst System | Base | TOF (h⁻¹) | Notes | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | ~2000 | Turnover frequency (TOF) indicates high catalyst efficiency. | researchgate.net |

| 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | 2900 | Electron-withdrawing group (NO₂) increases reactivity compared to electron-donating groups. | researchgate.net |

Data is for analogous systems to illustrate general kinetic trends.

Intermediate Identification and Characterization in Reaction Pathways of this compound

Detailed experimental or computational studies specifically identifying and characterizing reaction intermediates in the reaction pathways of this compound are not extensively available in publicly accessible scientific literature. The reactivity of substituted pyridinols, particularly those bearing multiple halogen substituents, can be complex, and the isolation or direct observation of transient intermediates often requires specialized techniques.

While specific studies on this compound are lacking, the general principles of pyridine chemistry allow for postulation of likely intermediates in its reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for halogenated pyridines, the formation of a Meisenheimer complex is a plausible intermediate. This complex is a negatively charged species where the nucleophile has added to the pyridine ring, temporarily disrupting its aromaticity. The stability and structure of such an intermediate would be influenced by the positions of the bromo, fluoro, and hydroxyl groups.

Characterization of such fleeting intermediates typically involves a combination of spectroscopic and computational methods. Techniques that could be hypothetically applied to study the reaction pathways of this compound include:

Low-Temperature Spectroscopy: By conducting reactions at very low temperatures, it is sometimes possible to slow down the reaction rate sufficiently to observe intermediates using techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be a powerful tool for detecting charged intermediates in solution-phase reactions.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of potential intermediates and transition states, and predict spectroscopic properties that can be compared with experimental data.

Without dedicated research on this compound, any discussion of its reaction intermediates remains speculative and based on analogies with related compounds.

Table of Potential Intermediate Characterization Data (Hypothetical)

The following table is a hypothetical representation of the type of data that would be generated from computational studies to characterize a potential Meisenheimer intermediate of this compound with a generic nucleophile (Nu-). Note: This data is illustrative and not based on published experimental results.

| Parameter | Hypothetical Value for Meisenheimer Intermediate | Method of Determination (Hypothetical) |

| Calculated Energy of Formation | -X kcal/mol | Density Functional Theory (DFT) |

| Key Bond Lengths (Å) | C-Nu: ~1.5 Å; C-Br: elongated; C-F: elongated | DFT Calculation |

| Predicted 19F NMR Chemical Shift | Shifted upfield compared to starting material | DFT Calculation |

| Predicted Vibrational Frequencies | New frequencies corresponding to C-Nu bond | DFT Calculation |

Further experimental and computational research is necessary to definitively identify and characterize the intermediates involved in the reactions of this compound.

Advanced Spectroscopic and Structural Analysis of 4 Bromo 5 Fluoropyridin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Bromo-5-fluoropyridin-3-ol (B6247972), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its molecular framework, including proton environments, carbon skeleton, and the influence of the fluorine substituent.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts of the two protons on the pyridine (B92270) ring are influenced by the electronegativity and positioning of the bromine, fluorine, and hydroxyl substituents. The proton ortho to the nitrogen atom would typically appear at the most downfield position. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration and can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons directly attached to the electronegative bromine, fluorine, and oxygen atoms will show characteristic downfield shifts. The carbon bearing the fluorine atom will also exhibit splitting due to C-F coupling, a key feature in identifying its position.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected, and its chemical shift provides insight into the electronic effects of the other substituents on the pyridine ring.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H | 7.0 - 8.5 (aromatic CH) | Splitting patterns determined by H-H and H-F coupling |

| 5.0 - 10.0 (OH) | Broad singlet, exchanges with D₂O | |

| ¹³C | 110 - 160 | C-F and C-Br carbons are significantly deshielded |

Note: The predicted chemical shifts are based on the analysis of similar substituted pyridine compounds.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between scalar coupled protons. For this compound, it would help in assigning the signals of the two adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the signals of protons with their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the positions of the quaternary carbons (those without attached protons), such as the carbons bonded to the bromine, fluorine, and hydroxyl groups, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While more critical for larger molecules with complex stereochemistry, in the case of this compound, it can help confirm the through-space relationships between the protons and substituents on the pyridine ring.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Composition

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the elemental formula of this compound (C₅H₃BrFNO). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units, which is a definitive indicator of a monobrominated compound.

Table 2: Predicted HRMS Data for this compound

| Adduct | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 191.94548 | 193.94343 |

| [M+Na]⁺ | 213.92742 | 215.92537 |

Data sourced from PubChemLite predictions. uni.lu

The fragmentation of this compound under mass spectrometric conditions would likely proceed through initial cleavages such as the loss of the hydroxyl radical, followed by the sequential loss of small neutral molecules like CO, HCN, or HF. The cleavage of the C-Br bond is also a probable fragmentation pathway.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and the nature of chemical bonds within a molecule.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-Br and C-F stretching vibrations are expected at lower frequencies, typically below 1200 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also be useful in characterizing the vibrations of the pyridine ring, particularly the symmetric stretching modes which are often strong in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch | 3200 - 3600 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| C=C / C=N ring stretch | 1400 - 1600 | IR, Raman |

| C-O stretch | 1200 - 1300 | IR |

| C-F stretch | 1000 - 1200 | IR |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential halogen bonding, which govern the crystal packing. researchgate.netmdpi.comrsc.org While no experimental crystal structure for this specific compound has been reported in the reviewed literature, analysis of related halogenated pyridines suggests that such interactions play a crucial role in their solid-state architecture. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing of this compound and its Derivatives

A comprehensive analysis of the crystal structure of this compound is essential for a deeper understanding of its solid-state properties and behavior. The arrangement of molecules within the crystal lattice, governed by various intermolecular forces, dictates the material's physical characteristics, including its melting point, solubility, and stability. However, a detailed search of crystallographic databases and the scientific literature did not yield specific experimental data on the crystal structure of this compound.

In the absence of experimental data for the title compound, a predictive analysis based on the functional groups present—a hydroxyl group, a bromine atom, a fluorine atom, and a pyridine ring—can offer insights into the plausible intermolecular interactions that would define its crystal packing. It is anticipated that a combination of hydrogen bonding, halogen bonding, and π-stacking interactions would be the primary forces governing the supramolecular architecture of this compound.

To provide a more concrete understanding of the types of interactions that might be observed, crystallographic data for structurally related pyridin-3-ol derivatives are often examined. By analyzing the crystal packing of analogous compounds, it is possible to infer the likely hydrogen and halogen bonding motifs that this compound might adopt.

Computational and Theoretical Investigations of 4 Bromo 5 Fluoropyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on quantum mechanics, can elucidate the distribution of electrons and energy levels within a molecule, which in turn dictates its stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science for calculating the ground-state properties of molecules. DFT studies can provide valuable information about the optimized geometry, bond lengths, bond angles, and dihedral angles of 4-bromo-5-fluoropyridin-3-ol (B6247972).

Illustrative Ground State Properties of a Substituted Pyridinol (DFT Calculation)

| Property | Illustrative Value |

| Total Energy (Hartree) | -1520.45 |

| Dipole Moment (Debye) | 2.87 |

| Enthalpy (kcal/mol) | -954210.3 |

| Gibbs Free Energy (kcal/mol) | -954255.8 |

Note: The data in this table is for illustrative purposes for a generic substituted pyridinol and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For this compound, the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating potential of the hydroxyl group would influence the energies of the HOMO and LUMO.

Illustrative Frontier Orbital Properties of a Substituted Pyridinol

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.55 |

Note: The data in this table is for illustrative purposes for a generic substituted pyridinol and does not represent actual calculated values for this compound.

Understanding the charge distribution within a molecule is essential for predicting its behavior in chemical reactions. Mulliken and Natural Bond Orbital (NBO) analyses are two methods used to calculate the partial charges on each atom in a molecule.

Mulliken population analysis partitions the total electron density among the atoms. While it is a straightforward method, its results can be sensitive to the basis set used in the calculation. NBO analysis, on the other hand, is based on a more chemically intuitive Lewis-like bonding picture and provides a more stable and reliable description of the charge distribution. wikipedia.org For this compound, these analyses would reveal the electrophilic and nucleophilic centers, highlighting how the electronegative halogen atoms and the oxygen of the hydroxyl group affect the charge distribution on the pyridine (B92270) ring.

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactivity Hotspots

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The different colors on an MEP map indicate the regions of different electrostatic potential. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character. The regions around the hydrogen atom of the hydroxyl group and potentially some areas on the pyridine ring influenced by the electron-withdrawing halogens might show positive potential, indicating electrophilic character.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations can provide valuable insights into the vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).

For this compound, DFT calculations could predict the characteristic vibrational modes associated with the pyridine ring and the C-Br, C-F, and O-H bonds. Similarly, theoretical NMR chemical shifts for the hydrogen and carbon atoms can be calculated and compared with experimental spectra for structural elucidation. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. ijcce.ac.ir

Reaction Mechanism Elucidation through Transition State Modeling and Potential Energy Surface Mapping

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the transition states and mapping the potential energy surface, chemists can gain a deeper understanding of the reaction pathways, intermediates, and activation energies involved in a chemical transformation.

For this compound, theoretical studies could be used to explore various potential reactions, such as nucleophilic substitution at the carbon atoms of the pyridine ring or reactions involving the hydroxyl group. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. This information is invaluable for designing new synthetic routes and understanding the chemical behavior of the molecule. For instance, computational models have been developed to predict the structures of fleeting transition states with high accuracy. mit.edu

Conformation Analysis and Tautomeric Equilibria Studies

Computational and theoretical chemistry provide powerful tools for investigating the structural and energetic properties of molecules such as this compound. These methods allow for the detailed exploration of conformational landscapes and the quantification of tautomeric equilibria, offering insights that can be difficult to obtain through experimental means alone.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a substituted pyridine ring like that in this compound, the primary focus of conformational analysis would be the orientation of the hydroxyl group relative to the plane of the pyridine ring.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to determine the potential energy surface of the molecule as a function of the dihedral angle of the C-O-H bond. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers to rotation.

For this compound, it is expected that the hydroxyl hydrogen could be oriented either syn or anti to the adjacent carbon atom in the ring. The relative energies of these conformers would be influenced by steric and electronic factors, including potential intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen or fluorine atoms. While specific research findings for this compound are not available in the public domain, studies on similar substituted phenols and pyridinols often reveal a preference for conformers stabilized by such intramolecular interactions.

A hypothetical data table for the relative energies of the possible conformers of this compound, as would be determined by computational methods, is presented below. Please note that these are representative values and are not based on actual experimental or calculated data for this specific molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-O-H) | Relative Energy (kcal/mol) |

| syn-periplanar | 0° | 0.00 |

| anti-periplanar | 180° | 1.5 - 3.0 |

Tautomeric Equilibria Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can exist in equilibrium with its keto tautomer, 4-bromo-5-fluoro-1H-pyridin-3(2H)-one. The position of this equilibrium is a critical aspect of the molecule's chemical behavior.

Computational chemistry is instrumental in predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant (KT) for the tautomerization reaction can be determined. These calculations often take into account the effects of the solvent, as the polarity of the medium can significantly influence the position of the tautomeric equilibrium.

The relative stability of the pyridinol versus the pyridinone form is governed by a delicate balance of factors, including aromaticity, intramolecular hydrogen bonding, and dipole-dipole interactions. In general, the pyridinol form benefits from the aromaticity of the pyridine ring. However, the pyridinone form may be stabilized by stronger intermolecular interactions in polar solvents. For this compound, the electron-withdrawing nature of the bromine and fluorine substituents would also play a significant role in modulating the relative energies of the tautomers.

Below is a hypothetical data table summarizing the calculated thermodynamic parameters for the tautomeric equilibrium of this compound. It is important to reiterate that this data is illustrative and not derived from specific research on this compound.

Table 2: Hypothetical Thermodynamic Data for the Tautomeric Equilibrium of this compound

| Tautomer | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Pyridin-3-ol form | 0.00 | 0.00 |

| Pyridin-3(2H)-one form | 2.0 - 5.0 | 1.5 - 4.0 |

Applications and Advanced Material Science Contexts of 4 Bromo 5 Fluoropyridin 3 Ol

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes 4-Bromo-5-fluoropyridin-3-ol (B6247972) a highly valuable intermediate in organic synthesis. Each functional group offers a different type of reactivity, enabling chemists to perform sequential and controlled modifications to build intricate molecular architectures.

Precursor to Diversely Functionalized Fluorinated and Brominated Pyridine Scaffolds

The bromine atom on the pyridine ring is a key handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, leading to diverse molecular scaffolds. The fluorine atom and hydroxyl group can be retained or further modified in subsequent steps.

Key Synthetic Transformations:

Suzuki Coupling: Reaction with boronic acids to introduce aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Stille Coupling: Reaction with organostannanes.

The fluorine atom, being the most electronegative element, significantly influences the electronic properties of the pyridine ring. Its presence can enhance metabolic stability and binding affinity in biologically active molecules. The hydroxyl group provides a site for etherification, esterification, or conversion to other functional groups, further expanding the diversity of accessible pyridine scaffolds.

| Functional Group | Position | Primary Synthetic Applications | Examples of Reactions |

|---|---|---|---|

| Bromo (-Br) | 4 | Cross-coupling reactions for C-C and C-heteroatom bond formation. | Suzuki, Sonogashira, Buchwald-Hartwig, Stille, Heck |

| Fluoro (-F) | 5 | Nucleophilic Aromatic Substitution (SNAr); modulation of electronic properties. | Reaction with strong nucleophiles (e.g., alkoxides, thiolates) |

| Hydroxyl (-OH) | 3 | Derivatization, acting as a nucleophile or directing group. | Etherification (Williamson synthesis), Esterification, O-alkylation |

Building Block for Advanced Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. msesupplies.com Compounds like this compound serve as foundational starting materials for constructing more complex, fused, or multi-substituted heterocyclic systems. msesupplies.com The development of synthetic routes using pre-functionalized building blocks is crucial for the efficient creation of novel chemical entities. ias.ac.inacs.org

The pyridine nucleus itself is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov By starting with a densely functionalized pyridine like this compound, chemists can significantly shorten synthetic routes to target molecules that might otherwise require lengthy and complex de novo ring construction.

Exploration in Materials Science

The unique combination of a polar heterocyclic core with halogen substituents makes this compound an interesting candidate for applications in materials science. Halogen atoms, particularly fluorine, can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to organic materials.

Incorporation into Functional Polymers and Organic Electronic Materials

Commercial suppliers often categorize this compound as a "Polymer Science Material Building Block," indicating its potential for creating advanced polymers. bldpharm.com The hydroxyl and bromo functionalities can serve as reactive sites for polymerization reactions. For instance, the hydroxyl group could be used to create polyester (B1180765) or polyether chains, while the bromo group could be used in polycondensation reactions via cross-coupling.

The incorporation of fluorinated pyridine units into a polymer backbone can lead to materials with:

Increased Hydrophobicity and Chemical Resistance: Fluorinated polymers are often resistant to chemical attack and repel water and oils.

Modified Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the electronic landscape of a polymer, which is relevant for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Design of Ligands for Coordination Chemistry Applications

The pyridine nitrogen atom is a classic coordination site for metal ions. The 3-hydroxyl group in this compound can also participate in metal binding, potentially acting as a bidentate ligand. Such ligands are fundamental in coordination chemistry and have applications in catalysis, sensing, and the development of metal-organic frameworks (MOFs).

By chemically modifying the 4-bromo and 5-fluoro positions, researchers can fine-tune the electronic and steric properties of the ligand. This allows for the rational design of ligands with specific coordination preferences and the ability to modulate the catalytic activity or physical properties of the resulting metal complex.

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com This knowledge is used to optimize lead compounds into potent and selective drug candidates. nih.govnih.gov

This compound represents an ideal starting scaffold for SAR studies due to its three distinct and modifiable positions. A systematic investigation can probe the importance of each feature of the molecule.

A Hypothetical SAR Exploration:

The Bromine at Position 4: The bromo group can be replaced with other halogens (Cl, I), hydrogen, or various small alkyl or aryl groups via cross-coupling. This allows researchers to explore how size, electronics, and lipophilicity at this position affect target binding.

The Fluorine at Position 5: To understand the role of the fluorine atom, analogues can be synthesized where it is replaced by hydrogen or other electron-withdrawing or donating groups. This helps to determine the importance of the electronic effect and potential hydrogen bond accepting capabilities of the fluorine.

The Hydroxyl at Position 3: The hydroxyl group is a key site for interaction, often acting as a hydrogen bond donor or acceptor. It can be converted into a methyl ether (-OCH₃) to block its hydrogen-bonding donor ability or converted into various esters to probe for additional binding interactions.

| Position | Original Group | Potential Modifications | Property Being Probed |

|---|---|---|---|

| 4 | -Br | -H, -Cl, -I, -CH₃, -Phenyl, -CN | Steric bulk, electronics, lipophilicity, leaving group potential |

| 5 | -F | -H, -Cl, -CH₃, -OCH₃ | Electronic effects, pKa modulation, hydrogen bond acceptance |

| 3 | -OH | -OCH₃, -OAc, -O-Alkyl | Hydrogen bond donation/acceptance, steric hindrance, prodrug potential |

Through such systematic modifications, chemists can build a detailed map of the structural requirements for biological activity, guiding the design of more effective molecules.

Design of Chemical Probes and Ligands for Investigating Biological Systems

There is no specific information available in the surveyed scientific literature that details the use of this compound in the design of chemical probes or ligands for the investigation of biological systems. The unique substitution pattern of a bromo, fluoro, and hydroxyl group on the pyridine ring suggests potential for tailored interactions with biological targets. The electronegativity of the fluorine atom and the hydrogen bonding capability of the hydroxyl group could, in principle, be exploited for specific binding. However, without experimental data or published research, any discussion of its role in this area remains speculative.

Elucidation of Molecular Recognition and Binding Mechanisms at a Chemical Level

Similarly, a search of scholarly articles and chemical databases did not yield any studies focused on the molecular recognition and binding mechanisms of this compound. The arrangement of its functional groups presents an interesting scaffold for studying non-covalent interactions, such as halogen bonding (from the bromine atom) and hydrogen bonding, which are crucial for molecular recognition events. Research in this area would be valuable for understanding its potential interactions with proteins and other biological macromolecules, but as of now, such research has not been published.

Applications in Agrochemical and Specialty Chemical Development as a Synthetic Intermediate

While halogenated pyridines are a well-established class of intermediates in the synthesis of agrochemicals and specialty chemicals, there is no specific mention in the available literature or patents of this compound being utilized for these purposes. Its structure suggests it could serve as a versatile building block, with the bromine atom providing a site for cross-coupling reactions and the hydroxyl group allowing for ether or ester formation. This would enable the synthesis of a diverse range of more complex molecules. However, there are no concrete examples or documented pathways in the public domain that describe its use as a synthetic intermediate in these industries.

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Bromo-5-fluoropyridin-3-ol (B6247972)

Direct research on this compound is limited in publicly available literature. However, by examining studies on analogous compounds, we can infer its chemical behavior and potential areas of interest. The presence of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine (B92270) ring suggests that this compound is a versatile intermediate for further chemical modifications.

The 3-hydroxypyridine (B118123) moiety is a key structural feature found in various biologically active molecules. Unlike its 2- and 4-hydroxy isomers, which can tautomerize to the corresponding pyridones, 3-hydroxypyridine exists predominantly in the phenolic form. This influences its electronic properties and interaction with biological targets. The strategic placement of bromine and fluorine atoms is known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to proteins. researchgate.net Fluorine, in particular, can alter the pKa of nearby functional groups and introduce conformational constraints. emerginginvestigators.org

While specific experimental data for this compound is scarce, research on related fluorinated pyridines has highlighted their potential in various therapeutic areas, including as anticancer, antidiabetic, and anti-Alzheimer's agents. researchgate.net The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position of the pyridine ring.

Unresolved Challenges and Future Synthetic Endeavors for Related Pyridinol Systems

The synthesis of polysubstituted pyridines, especially with a specific regiochemical arrangement of different halogens and a hydroxyl group, presents considerable challenges. The synthesis of this compound would likely require a multi-step approach with careful control of reaction conditions to ensure the desired isomer is obtained.

One of the primary challenges is the regioselective introduction of substituents onto the pyridine ring. researchgate.net The electronic nature of the pyridine ring, influenced by the nitrogen atom, directs incoming electrophiles and nucleophiles to specific positions. The presence of multiple substituents further complicates this, as their directing effects can be either synergistic or conflicting.

Future synthetic endeavors in this area will likely focus on the development of more efficient and regioselective methods for the synthesis of polyhalogenated pyridinols. This could involve the use of novel catalysts, such as palladium or nickel complexes, for cross-coupling reactions to build the substituted pyridine core. acs.org De novo synthesis strategies, starting from acyclic precursors, could also offer a more controlled approach to accessing complex substitution patterns. mdpi.com Another area of exploration is the late-stage functionalization of simpler pyridine derivatives, which would allow for the rapid generation of a library of analogues for biological screening.

Table 1: Potential Synthetic Challenges and Future Directions

| Challenge | Future Synthetic Endeavor |

|---|---|

| Regioselective functionalization of the pyridine ring. | Development of novel catalytic systems for directed C-H activation. |

| Control of stereochemistry in multi-step syntheses. | Application of asymmetric catalysis and chiral auxiliaries. |

| Harsh reaction conditions for some transformations. | Exploration of milder reaction conditions, such as photoredox catalysis. |

Emerging Applications and Potential Research Avenues for this compound Derivatives

Given the pharmacological importance of fluorinated and halogenated pyridines, derivatives of this compound hold significant promise in several areas of research and development. The unique combination of functional groups in this molecule makes it an attractive scaffold for the design of new bioactive compounds.

In medicinal chemistry, the 3-hydroxypyridine core is a known pharmacophore. The bromine atom at the 4-position can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the fine-tuning of biological activity. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity. researchgate.net This makes derivatives of this compound interesting candidates for screening as inhibitors of various enzymes or as ligands for receptors implicated in disease.

One potential application is in the development of kinase inhibitors. The pyridine scaffold is a common feature in many approved kinase inhibitor drugs, and the 3-hydroxyl group can form crucial hydrogen bonds with the kinase hinge region. nih.gov By modifying the substituent at the 4-position, it may be possible to achieve selectivity for specific kinases.

Another promising area is in the development of positron emission tomography (PET) imaging agents. The incorporation of fluorine-18, a positron-emitting isotope, into drug molecules allows for their visualization in the body. The presence of a stable fluorine atom in this compound suggests that its derivatives could be developed as PET tracers for various biological targets. nih.gov

Furthermore, the unique electronic properties conferred by the halogen substituents could make these derivatives useful in the field of materials science, for example, in the development of organic light-emitting diodes (OLEDs) or other electronic materials.

Table 2: Potential Research Avenues for this compound Derivatives

| Research Avenue | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Kinase Inhibitors | The 3-hydroxypyridine scaffold can interact with the kinase hinge region. |

| Antiviral Agents | Fluorinated heterocycles have shown potent antiviral activity. nih.gov | |

| Agrochemicals | Halogenated pyridines are used in the development of pesticides. | |

| Medical Imaging | PET Tracers | The fluorine atom allows for the potential incorporation of 18F. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-5-fluoropyridin-3-ol, and how can AI-driven retrosynthetic tools improve efficiency?

Methodological Answer:

- Step 1 : Start with halogenated pyridine precursors (e.g., 5-fluoro-3-hydroxypyridine) and introduce bromine via electrophilic substitution using N-bromosuccinimide (NBS) under controlled pH .

- Step 2 : Utilize AI-based tools (e.g., Template_relevance Pistachio/Reaxys models) to predict feasible one-step pathways, prioritizing reactions with >90% yield in silico .

- Step 3 : Validate predicted routes experimentally, optimizing parameters like solvent polarity (dioxane vs. THF) and temperature (60–80°C) to minimize byproducts .

Q. How can researchers ensure purity and structural fidelity during purification?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 70% methanol/30% H2O + 0.1% TFA) to separate hydroxylated byproducts .

- Crystallization : Recrystallize from ethanol/water (4:1 v/v) at −20°C to isolate high-purity crystals (>98% by NMR) .

- Spectroscopic Validation : Confirm structure via <sup>1</sup>H/ <sup>13</sup>C NMR (e.g., δ ~8.2 ppm for pyridinium protons) and HRMS (theoretical [M+H]<sup>+</sup> = 207.98 g/mol) .

Q. What functional groups dominate the reactivity of this compound, and how do they influence downstream modifications?

Methodological Answer:

- Key Groups : Bromine (C4) enables Suzuki couplings, while the hydroxyl (C3) and fluorine (C5) groups participate in hydrogen bonding and electronic modulation .

- Reactivity Table :

| Reaction Type | Reagents/Conditions | Primary Product | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Pd(PPh3)4, aryl boronic acids | Biaryl derivatives | 60–85% |

| O-Methylation | CH3I, K2CO3 | Methoxy analog | 70–90% |

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically resolved?

Methodological Answer:

- Hypothesis Testing : Compare IC50 values across enzyme isoforms (e.g., kinase A vs. kinase B) to identify selectivity gaps .

- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions between the compound’s fluorine/hydroxyl groups and catalytic pockets .

- Data Triangulation : Cross-reference in vitro cytotoxicity (MTT assay) with proteomic profiling to rule off-target effects .

Q. What strategies enhance the compound’s selectivity for target enzymes in complex biological matrices?

Methodological Answer:

- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl at C5) to improve binding specificity to hydrophobic enzyme domains .

- Prodrug Design : Mask the hydroxyl group as an acetylated prodrug to reduce non-specific binding, with enzymatic cleavage restoring activity .

- Comparative Analysis :

| Analog | Modification | Selectivity Index (Target vs. Off-Target) |

|---|---|---|

| Parent Compound | – | 1:3.5 |

| 5-CF3 Derivative | Trifluoromethyl at C5 | 1:12.1 |

Q. How can computational models predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to compute Fukui indices, identifying nucleophilic (C4 bromine) and electrophilic (C3 hydroxyl) sites .

- Machine Learning : Train a neural network on Reaxys data (~10<sup>6</sup> reactions) to predict cross-coupling efficiencies under varying palladium catalysts .

- Validation : Compare predicted vs. experimental yields for Buchwald–Hartwig amination (RMSE < 8% acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.